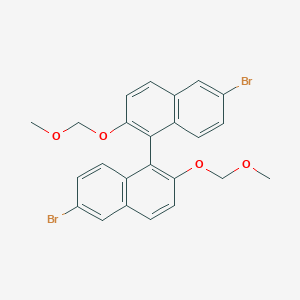

(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

描述

The exact mass of the compound 6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Br2O4/c1-27-13-29-21-9-3-15-11-17(25)5-7-19(15)23(21)24-20-8-6-18(26)12-16(20)4-10-22(24)30-14-28-2/h3-12H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLLZDVWXACTEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C2=C(C=C1)C=C(C=C2)Br)C3=C(C=CC4=C3C=CC(=C4)Br)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211560-97-3, 179866-74-1 | |

| Record name | (S)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl is a chiral organic compound that serves as a critical building block in the field of asymmetric synthesis. Its unique stereochemistry, stemming from the atropisomeric binaphthyl backbone, combined with the presence of reactive bromine and protecting methoxymethyl (MOM) ether groups, makes it a versatile precursor for the synthesis of a wide array of chiral ligands and catalysts. These subsequent products are instrumental in the development of enantiomerically pure compounds, a crucial aspect of pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this important chiral intermediate.

Core Compound Structure and Properties

This compound is characterized by a 1,1'-binaphthyl core structure with bromine atoms substituted at the 6 and 6' positions and methoxymethoxy ether groups at the 2 and 2' positions. The "R" designation refers to the right-handed axial chirality of the binaphthyl system.

Chemical Structure:

Caption: 2D Structure of this compound

Physical and Chemical Properties

A summary of the key physical and chemical properties of the title compound is presented in Table 1. This data is essential for handling, storage, and planning of synthetic transformations.

| Property | Value | Reference(s) |

| CAS Number | 179866-74-1 | [1][2] |

| Molecular Formula | C₂₄H₂₀Br₂O₄ | [1][2] |

| Molecular Weight | 532.22 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 133-137 °C | [1] |

| Optical Rotation | [α]²⁰/D = +20° to +23° (c=1 in CHCl₃) | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Solubility | Soluble in Toluene | [2] |

| Storage | Room Temperature, in a cool and dark place |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from commercially available (R)-1,1'-bi-2-naphthol ((R)-BINOL). The first step involves the regioselective bromination at the 6 and 6' positions, followed by the protection of the hydroxyl groups as methoxymethyl (MOM) ethers.

Caption: Synthetic pathway for the target compound.

Experimental Protocols

Step 1: Synthesis of (R)-6,6'-dibromo-1,1'-bi-2-naphthol

This procedure is adapted from the literature for the bromination of (R)-BINOL.[3]

-

Reaction Setup: A solution of (R)-1,1'-bi-2-naphthol (1.0 equiv) in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to -75 °C using a dry ice/acetone bath.

-

Bromination: A solution of bromine (2.7 equiv) in dichloromethane is added dropwise to the cooled BINOL solution over a period of 2.5 hours.

-

Work-up: Upon completion of the reaction (monitored by TLC), the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford (R)-6,6'-dibromo-1,1'-bi-2-naphthol as a white solid.

Step 2: Synthesis of this compound

This procedure is a modification of the protection of (R)-BINOL, applied to the brominated derivative.[4]

-

Reaction Setup: To a suspension of sodium hydride (5.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of (R)-6,6'-dibromo-1,1'-bi-2-naphthol (1.0 equiv) in anhydrous THF. The mixture is stirred for 10 minutes.

-

MOM Protection: Chloromethyl methyl ether (2.4 equiv) is added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 4 hours.

-

Work-up: The reaction is carefully quenched with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.

Applications in Asymmetric Synthesis

The primary application of this compound is as a key intermediate in the synthesis of chiral ligands, particularly phosphoramidite ligands.[5] These ligands are then used in transition metal-catalyzed asymmetric reactions to achieve high enantioselectivity.

Synthesis of Chiral Phosphoramidite Ligands

The bromine atoms at the 6 and 6' positions of the title compound can be further functionalized, for example, through lithiation followed by reaction with an electrophile, to introduce a wide range of substituents. However, a more common pathway involves the deprotection of the MOM groups to reveal the diol, which is then reacted to form various chiral ligands. A critical application is the synthesis of phosphoramidite ligands.

References

Technical Guide: (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl (CAS 179866-74-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl, a chiral binaphthyl derivative with significant applications in asymmetric synthesis and materials science. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its utility as a versatile building block for the preparation of complex chiral ligands and functional molecules. The information is curated to support researchers and professionals in leveraging this compound for innovative research and development.

Introduction

This compound is a specialized chiral compound featuring a binaphthyl backbone.[1] The presence of bromine atoms at the 6 and 6' positions and methoxymethyl (MOM) protecting groups at the 2 and 2' positions enhances its reactivity and solubility in common organic solvents.[1] Its inherent chirality, arising from atropisomerism, makes it a valuable precursor in asymmetric catalysis, where it is instrumental in the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.[1][2] Furthermore, its unique electronic properties suggest potential applications in the development of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 179866-74-1 | [1] |

| Molecular Formula | C₂₄H₂₀Br₂O₄ | [1] |

| Molecular Weight | 532.23 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 133-137 °C | [1] |

| Optical Rotation | [α]²⁰/D = +20° to +23° (c=1 in CHCl₃) | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble in Toluene | [2] |

| Storage | Room Temperature, in a cool and dark place | [3] |

Synthesis and Experimental Protocols

This compound is synthesized from its corresponding diol, (R)-6,6'-dibromo-1,1'-bi-2-naphthol, through the protection of the hydroxyl groups with chloromethyl methyl ether (MOM-Cl). The following is a detailed experimental protocol adapted from a reliable procedure for a similar transformation.

Synthesis of this compound

This procedure outlines the protection of the hydroxyl groups of (R)-6,6'-dibromo-1,1'-bi-2-naphthol using chloromethyl methyl ether in the presence of a non-nucleophilic base.

Experimental Workflow:

Materials:

-

(R)-6,6'-dibromo-1,1'-bi-2-naphthol

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Chloromethyl methyl ether (MOM-Cl)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (R)-6,6'-dibromo-1,1'-bi-2-naphthol in anhydrous dichloromethane, add N,N-diisopropylethylamine (2.5-3.0 equivalents) at 0 °C under an inert atmosphere.

-

Slowly add chloromethyl methyl ether (2.2-2.5 equivalents) to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Applications in Organic Synthesis

The primary application of this compound lies in its role as a versatile intermediate for the synthesis of more complex chiral structures. The bromine atoms at the 6 and 6' positions can be readily transformed through various cross-coupling reactions or lithiation-substitution sequences, while the MOM-protected hydroxyl groups can be deprotected to reveal the free diol, which can act as a chiral ligand.

Precursor to Chiral Ligands

This compound is a key starting material for the synthesis of a variety of 6,6'- and 3,3'-substituted BINOL derivatives. For instance, it is used as an intermediate in the synthesis of BINOL-terpyridine ligands, which are valuable in the development of novel catalysts for asymmetric catalysis.

Logical Relationship for Ligand Synthesis:

Representative Experimental Protocol: Lithiation and Quenching

This protocol describes a general method for the ortho-lithiation of a MOM-protected binaphthyl system and subsequent reaction with an electrophile.

Procedure:

-

Dissolve this compound in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (n-BuLi) (2.2 equivalents) and stir the mixture at -78 °C for 1-2 hours.

-

Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) and continue stirring at -78 °C for an additional 1-2 hours.

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in asymmetric synthesis and materials science. Its well-defined structure and reactive functional groups allow for the synthesis of a wide array of complex chiral molecules. This guide provides essential information for researchers and professionals to effectively utilize this compound in their synthetic endeavors.

References

Technical Guide: Physical and Chemical Properties of (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl is a chiral organic compound that serves as a crucial building block in asymmetric synthesis and materials science. Its rigid binaphthyl backbone, coupled with the presence of bromine and methoxymethyl (MOM) protecting groups, makes it a versatile precursor for the synthesis of a wide range of chiral ligands and functional materials. This technical guide provides a comprehensive overview of the physical properties, synthesis, and key applications of this important molecule.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1] Its key physical and chemical identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 179866-74-1 | [1][2] |

| Molecular Formula | C₂₄H₂₀Br₂O₄ | [1][2] |

| Molecular Weight | 532.22 g/mol | [2][3] |

| Melting Point | 129-137 °C | [1][2][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in Toluene | [2] |

| Specific Rotation ([α]²⁰/D) | +20 to +23° (c=1 in CHCl₃) | [1][4] |

| Purity | ≥98% (HPLC) | [1][5] |

| Storage | Inert atmosphere, Room Temperature | [2] |

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available (R)-1,1'-bi-2-naphthol ((R)-BINOL). The first step involves the protection of the hydroxyl groups with methoxymethyl (MOM) ether, followed by the regioselective bromination at the 6 and 6' positions.

Step 1: Synthesis of (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

This procedure is adapted from the literature for the protection of BINOL derivatives.[6][7]

Materials:

-

(R)-1,1'-bi-2-naphthol ((R)-BINOL)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Chloromethyl methyl ether (MOM-Cl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas (N₂)

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (R)-BINOL.

-

Anhydrous THF is added to the flask to dissolve the (R)-BINOL.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium hydride (NaH) is carefully added portion-wise to the stirred solution under a nitrogen atmosphere.

-

The mixture is stirred at 0 °C for 30 minutes.

-

Chloromethyl methyl ether (MOM-Cl) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl.

Step 2: Synthesis of this compound

This is a representative procedure based on established methods for the bromination of BINOL ethers.[8][9]

Materials:

-

(R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Bromine (Br₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas (N₂)

Procedure:

-

(R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl is dissolved in anhydrous dichloromethane in a dry, three-necked round-bottom flask under a nitrogen atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of bromine in dichloromethane is added dropwise to the reaction mixture while maintaining the temperature at -78 °C.

-

The reaction mixture is stirred at -78 °C for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.

-

The mixture is allowed to warm to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford this compound as a white to off-white solid.

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Logical Relationship: A Versatile Precursor in Asymmetric Synthesis

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. strem.com [strem.com]

- 4. This compound | 179866-74-1 | TCI Deutschland GmbH [tcichemicals.com]

- 5. This compound | Bdl.cz [bdl.cz]

- 6. (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,2′-Bis(methoxymethoxy)-3-methyl-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Spectroscopic and Synthetic Overview of (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

Due to the limited availability of published experimental spectra for the title compound, the following tables present a combination of available data for its enantiomer and predicted values based on the analysis of its structural motifs and comparison with closely related analogs. The ¹H and ¹³C NMR data for the (S)-enantiomer are expected to be identical to the (R)-enantiomer in an achiral solvent.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.8 - 8.2 | d | 8.0 - 9.0 |

| Aromatic-H | 7.2 - 7.6 | m | - |

| Aromatic-H | 6.9 - 7.1 | d | 8.0 - 9.0 |

| O-CH₂-O | 4.9 - 5.2 | d | 6.0 - 7.0 |

| O-CH₂-O | 4.7 - 5.0 | d | 6.0 - 7.0 |

| O-CH₃ | 3.1 - 3.4 | s | - |

Predicted data is based on general principles and comparison with similar binaphthyl structures. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | 150.0 - 155.0 |

| Aromatic C-Br | 115.0 - 120.0 |

| Aromatic C-C (quaternary) | 130.0 - 135.0 |

| Aromatic C-H | 110.0 - 130.0 |

| O-CH₂-O | 95.0 - 100.0 |

| O-CH₃ | 55.0 - 60.0 |

Predicted data is based on general principles and comparison with similar binaphthyl structures. Actual experimental values may vary.

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 2950 - 3000 | Medium | Aliphatic C-H stretch (CH₃) |

| 2850 - 2950 | Medium | Aliphatic C-H stretch (CH₂) |

| 1580 - 1620 | Medium-Strong | Aromatic C=C stretch |

| 1450 - 1500 | Medium-Strong | Aromatic C=C stretch |

| 1220 - 1280 | Strong | Aryl-O stretch (asymmetric) |

| 1000 - 1150 | Strong | C-O stretch (ether) |

| 800 - 850 | Strong | C-Br stretch |

Predicted data based on characteristic group frequencies.

Experimental Protocols

The synthesis of (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl is a two-step process starting from commercially available (R)-1,1'-Bi-2-naphthol ((R)-BINOL). The first step involves the protection of the hydroxyl groups as methoxymethyl (MOM) ethers, followed by a regioselective bromination at the 6 and 6' positions.

Synthesis of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl

This procedure is adapted from a reliable method published in Organic Syntheses.

Materials:

-

(R)-1,1'-Bi-2-naphthol ((R)-BINOL)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

N,N-Diisopropylethylamine (DIPEA)

-

Chloromethyl methyl ether (MOM-Cl)

-

1 M Hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

To a three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (R)-1,1'-bi-2-naphthol.

-

Add anhydrous dichloromethane and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add N,N-Diisopropylethylamine via syringe.

-

Add a solution of chloromethyl methyl ether in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 18-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into deionized water in a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl and 5% NaHCO₃ solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate to yield (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl as a solid.

Synthesis of this compound

This procedure is based on standard electrophilic aromatic substitution reactions on BINOL derivatives.

Materials:

-

(R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

N-Bromosuccinimide (NBS)

Procedure:

-

Dissolve (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl in anhydrous dichloromethane in a round-bottomed flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (2.2 equivalents) portion-wise over 15 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

-

Continue stirring for 12-16 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis and analysis of the target compound.

Crystal structure of (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

Disclaimer: Despite a comprehensive search of available scientific literature and crystallographic databases, a specific crystal structure determination for (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl could not be located. This guide therefore presents a detailed analysis of the crystal structure of the closely related compound, (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl , which lacks the 6,6'-dibromo substitution. The experimental protocols and structural data provided are for this non-brominated analogue and serve as a valuable reference for researchers in the field.

This guide is intended for researchers, scientists, and drug development professionals interested in the structural chemistry of chiral binaphthyl derivatives, which are crucial intermediates in asymmetric synthesis.

Physicochemical Properties

A summary of the known physicochemical properties of the target compound, this compound, is presented below.

| Property | Value |

| Molecular Formula | C₂₄H₂₀Br₂O₄ |

| Molecular Weight | 532.22 g/mol |

| Melting Point | 129-137 °C |

| Appearance | White to off-white crystalline powder |

| Optical Rotation | [α]²⁰/D = +20° to +23° (c=1 in CHCl₃) |

| Solubility | Soluble in Toluene |

| Storage | Inert atmosphere, Room Temperature |

Crystal Structure Analysis of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl

The following data pertains to the crystal structure of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl, a structural analogue of the target compound.[1]

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₂₄H₂₂O₄ |

| Formula Weight | 374.42 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.8608(13) |

| b (Å) | 12.6158(14) |

| c (Å) | 29.419(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 4030.9(8) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.233 |

| Absorption Coefficient (mm⁻¹) | 0.084 |

| F(000) | 1584 |

| Crystal Size (mm³) | 0.20 x 0.20 x 0.18 |

| Theta range for data collection (°) | 2.19 to 25.00 |

| Reflections collected | 19981 |

| Independent reflections | 5112 |

| R(int) | 0.029 |

| Goodness-of-fit on F² | 1.01 |

| Final R indices [I>2σ(I)] | R₁ = 0.061, wR₂ = 0.149 |

| R indices (all data) | R₁ = 0.076, wR₂ = 0.158 |

Structural Details

The asymmetric unit of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl contains two independent molecules.[1] In both molecules, the two naphthalene ring systems adopt a transoid arrangement. The dihedral angles between the naphthalene ring systems in the two independent molecules are 83.0(1)° and 89.0(1)°.[1] The crystal structure is stabilized by weak C-H···O hydrogen bonds.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystallization of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl.[1]

Synthesis of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl

This procedure is adapted from the literature method by Shi & Wang (2002).[1]

Workflow for the Synthesis of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl

Caption: Synthetic workflow for the preparation of the title compound.

Procedure:

-

Under a nitrogen atmosphere, add (R)-1,1'-Bi-2-naphthol ((R)-BINOL) (5.72 g, 20 mmol) to a suspension of sodium hydride (NaH) (2.40 g, 100 mmol) in anhydrous tetrahydrofuran (THF) (40 ml) at 273 K with stirring.

-

Stir the resulting solution at 273 K for an additional 10 minutes.

-

Slowly add methoxymethyl chloride (3.65 ml, 48 mmol) to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Following the reaction, perform standard quenching, washing, and drying procedures for the organic layers.

-

Remove the solvent to yield the crude product.

Crystallization

Single crystals suitable for X-ray diffraction were obtained by slow evaporation.

Workflow for Crystallization

Caption: Procedure for growing single crystals of the title compound.

Procedure:

-

Dissolve the crude product in a mixture of ethyl acetate and petroleum ether.

-

Allow the solvent to evaporate slowly at room temperature to form single crystals.

Data Collection and Structure Refinement

-

Data Collection: A Bruker APEXII CCD diffractometer was used for data collection.

-

Structure Solution and Refinement: The structure was solved using SHELXS97 and refined using SHELXL97.

Relevance in Drug Development and Research

This compound is a chiral compound that serves as a key intermediate in the synthesis of more complex molecules.[2] Its binaphthyl core provides a rigid and chiral scaffold. It is utilized in:

-

Asymmetric Catalysis: As a precursor to chiral ligands for asymmetric synthesis, which is critical for producing enantiomerically pure pharmaceutical compounds.[3]

-

Pharmaceutical Synthesis: It is a starting material for various substituted BINOLs, which are building blocks for drugs targeting a range of therapeutic areas.

-

Materials Science: The unique electronic properties of such binaphthyl derivatives make them of interest in the development of advanced materials like liquid crystals and organic light-emitting diodes (OLEDs).[3]

Conclusion

While the specific crystal structure of this compound remains to be reported in the literature, the detailed analysis of its close analogue, (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl, provides significant insights into the probable structural characteristics and experimental procedures for this class of compounds. The data and protocols presented herein are intended to be a valuable resource for researchers working on the synthesis and application of chiral binaphthyl derivatives in drug discovery and materials science. Further research is warranted to elucidate the precise crystal structure of the dibrominated compound and to fully understand the influence of the bromine substituents on its solid-state conformation and intermolecular interactions.

References

Technical Guide: Solubility of (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl is a chiral organic compound that serves as a critical building block in asymmetric synthesis and materials science. Its binaphthyl backbone, substituted with bromine and methoxymethoxy groups, provides a unique stereochemical environment, making it a valuable ligand in chiral catalysis for the production of enantiomerically pure pharmaceuticals and agrochemicals.[1][2] The methoxymethoxy (MOM) groups act as protecting groups for the hydroxyl functionalities of the parent BINOL structure, enhancing its stability and modifying its solubility characteristics.

Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a summary of available solubility data, a detailed experimental protocol for solubility determination, and a workflow for this process.

Physicochemical Properties

-

Molecular Formula: C₂₄H₂₀Br₂O₄

-

Molecular Weight: 532.23 g/mol

-

Appearance: White to off-white crystalline powder[1]

-

Melting Point: 133 - 137 °C[1]

-

Optical Rotation: [α]20/D = +20 to +23° (c = 1 in CHCl₃)[1]

Solubility Data

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative descriptions and solvents used in synthetic procedures provide valuable insights into its solubility profile. The following table summarizes the available information.

| Solvent | Solubility | Notes |

| Chlorinated Solvents | ||

| Chloroform (CHCl₃) | Soluble | Used as a solvent for measuring optical rotation, indicating good solubility.[1] |

| Dichloromethane (CH₂Cl₂) | Likely Soluble | Commonly used in the synthesis and purification of similar binaphthyl derivatives. |

| Aromatic Hydrocarbons | ||

| Toluene | Soluble | Explicitly mentioned as a solvent in which the compound is soluble.[2] |

| Benzene | Likely Soluble | Often used in combination with other solvents for the extraction of related compounds. |

| Ethers | ||

| Tetrahydrofuran (THF) | Likely Soluble | A common solvent for reactions involving the synthesis of MOM-protected BINOL derivatives. |

| Diethyl Ether | Likely Soluble | Frequently used in organic synthesis and work-up procedures. |

| Polar Aprotic Solvents | ||

| N,N-Dimethylformamide (DMF) | Likely Soluble | Used in the synthesis of related BINAP derivatives. |

| Alcohols | ||

| Ethanol | Sparingly Soluble / Insoluble | Used as a recrystallization solvent for a related dibromo-binaphthyl compound, suggesting lower solubility at room temperature. |

| Methanol | Sparingly Soluble / Insoluble | Often used as a non-solvent or for washing during purification of similar compounds. |

| Non-Polar Hydrocarbons | ||

| Hexane | Likely Insoluble | Used as an anti-solvent or in combination with more polar solvents for purification of related compounds. |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a crystalline organic compound like this compound in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

4.1 Materials and Equipment

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

4.2 Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of the crystalline compound to a pre-weighed vial. The excess solid is necessary to ensure that equilibrium with the undissolved solid is achieved.

-

Record the initial mass of the compound.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform a time-course study to determine when equilibrium is reached (i.e., when the concentration of the dissolved solid no longer changes over time).

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

Record the mass of the filtered saturated solution.

-

-

Solvent Removal and Mass Determination of Solute:

-

Evaporate the solvent from the filtered saturated solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved compound is the final mass of the vial minus the initial mass of the empty vial.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units:

-

g/L: (mass of dissolved solute in g) / (volume of solvent in L)

-

mg/mL: (mass of dissolved solute in mg) / (volume of solvent in mL)

-

mol/L (Molarity): (moles of dissolved solute) / (volume of solvent in L)

-

-

4.3 Alternative Quantitative Analysis (HPLC)

-

Instead of solvent evaporation, the concentration of the filtered saturated solution can be determined using a pre-calibrated HPLC method.

-

A calibration curve must be generated by preparing a series of standard solutions of the compound of known concentrations and analyzing them by HPLC.

-

The filtered saturated solution is then diluted to fall within the linear range of the calibration curve and analyzed. The concentration is determined by comparing its response to the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the solubility of a crystalline compound.

Conclusion

While specific quantitative solubility data for this compound remains sparse in the literature, its known behavior in various synthetic and analytical contexts suggests good solubility in chlorinated and aromatic solvents, and lower solubility in alcoholic and non-polar hydrocarbon solvents. For precise applications in research and development, it is crucial to experimentally determine the solubility in the solvent system of interest using a robust protocol, such as the one detailed in this guide. This foundational data will enable accurate control over reaction conditions, facilitate efficient purification, and aid in the development of formulations for its diverse applications.

References

Stereochemistry of (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

An In-depth Technical Guide to the

Introduction

(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl is a chiral organic compound distinguished by its axially chiral 1,1'-binaphthyl backbone.[1][2] This unique stereochemical feature, arising from restricted rotation around the C1-C1' single bond, makes it and its derivatives highly valuable in asymmetric synthesis. The presence of methoxymethoxy (MOM) protecting groups at the 2,2'-positions and bromo-substituents at the 6,6'-positions enhances its utility as a versatile intermediate for the synthesis of more complex chiral ligands and pharmaceutical building blocks.[1][2]

This guide provides a comprehensive overview of the stereochemistry, physicochemical properties, synthesis, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Stereochemistry: Atropisomerism

The defining stereochemical feature of this molecule is atropisomerism, a type of axial chirality. Unlike point chirality, which centers on a stereogenic atom, atropisomerism results from hindered rotation around a single bond. In the case of 1,1'-binaphthyl systems, the bulky substituents at the 2,2'-positions prevent free rotation around the C1-C1' bond, leading to two stable, non-superimposable, mirror-image conformations (enantiomers).

The (R)-configuration is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the groups around the chiral axis. Viewing the molecule down the C1-C1' bond, the substituents on the nearer naphthalene ring are assigned priority, followed by those on the farther ring. If the sequence from highest to lowest priority is clockwise, the configuration is designated (R).

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties are crucial for the identification, characterization, and application of the compound.

| Property | Value | Reference |

| CAS Number | 179866-74-1 | [1][3] |

| Molecular Formula | C₂₄H₂₀Br₂O₄ | [1][3] |

| Molecular Weight | 532.22 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 129-137 °C | [1][2] |

| Optical Rotation [α]²⁰/D | +20° to +23° (c=1 in CHCl₃) | [2] |

| Purity (HPLC) | ≥ 98% | [2][3] |

| Solubility | Soluble in Toluene, Chloroform | [1] |

Synthesis and Chiral Resolution

The synthesis of this compound typically starts from the commercially available (R)-1,1'-bi-2-naphthol ((R)-BINOL), which is first brominated and then protected.

Experimental Protocols

Protocol 4.1: Synthesis of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl (Parent Compound)

This protocol, adapted from the synthesis of the non-brominated analogue, outlines the protection of the hydroxyl groups.[4]

-

Preparation: A three-necked, round-bottomed flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Reagents: (R)-1,1'-bi-2-naphthol (1.0 eq) is suspended in anhydrous dichloromethane (DCM). The suspension is cooled to 0 °C in an ice bath.

-

Base Addition: N,N-Diisopropylethylamine (DIPEA) (3.5 eq) is added via syringe.

-

Protecting Group Addition: Chloromethyl methyl ether (MOM-Cl) (3.8 eq) dissolved in anhydrous DCM is added dropwise over 30 minutes.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 18-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is quenched with deionized water. The organic layer is separated, and the aqueous layer is extracted with DCM.

-

Purification: The combined organic layers are washed with 1M HCl, 5% NaHCO₃, and brine, then dried over Na₂SO₄. The solvent is removed under reduced pressure. The crude product is purified by recrystallization from a hexane/ethyl acetate mixture to yield the pure product.

Protocol 4.2: Characterization by Optical Rotation

-

Sample Preparation: Accurately weigh approximately 50 mg of the purified product and dissolve it in 5.0 mL of chloroform (CHCl₃) in a volumetric flask to achieve a concentration (c) of 1 g/100 mL.

-

Measurement: Use a polarimeter with a sodium D-line lamp (589 nm) at 20 °C.

-

Analysis: Measure the observed rotation (α) and calculate the specific rotation [α] using the formula: [α] = α / (l × c), where 'l' is the path length of the cell in decimeters.

Applications in Drug Development and Research

The primary application of this compound stems from its role as a precursor to sophisticated chiral ligands and catalysts. The bromo- and MOM-protected functional groups allow for selective chemical transformations.

-

Asymmetric Catalysis: It is a key starting material for preparing a variety of substituted BINOLs.[1] After deprotection and further functionalization (e.g., phosphination), these derivatives serve as highly effective ligands in transition-metal-catalyzed asymmetric reactions, which are critical for producing enantiomerically pure pharmaceutical compounds.[2]

-

Drug Discovery: The binaphthyl scaffold is present in numerous biologically active molecules. This compound serves as a building block for drugs targeting therapeutic areas such as central nervous system disorders, cardiovascular diseases, and oncology.[1]

-

Materials Science: The unique optical and electronic properties of the binaphthyl core make its derivatives suitable for developing advanced materials, including organic light-emitting diodes (OLEDs) and liquid crystals.[2]

Conclusion

This compound is more than a specialty chemical; it is a powerful tool in the hands of chemists and drug developers. Its well-defined axial chirality, combined with strategically placed functional groups, provides a reliable platform for constructing complex molecular architectures. A thorough understanding of its stereochemistry, properties, and synthetic pathways is essential for leveraging its full potential in the pursuit of novel catalysts, advanced materials, and next-generation therapeutics.

References

An In-depth Technical Guide to the Safe Handling of (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and detailed handling protocols for (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl (CAS RN: 179866-74-1). The information herein is compiled and synthesized from multiple safety data sheets and laboratory best practices to ensure the safe and effective use of this compound in a research and development setting.

Safety Data Summary

This compound is a chiral compound widely used as a building block in organic synthesis, particularly in the development of chiral ligands and pharmaceutical intermediates.[1] While some suppliers classify it as non-hazardous, others provide specific hazard warnings.[2] A comprehensive understanding of its properties is crucial for safe handling.

Quantitative Data

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₀Br₂O₄ | [1] |

| Molecular Weight | 532.23 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 133 - 137 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Optical Rotation | [α]20/D = +20.0 to +23.0 deg (c=1, CHCl₃) | |

| Solubility | Soluble in Toluene |

Hazard Identification and Precautionary Measures

While toxicological properties have not been thoroughly investigated for this specific compound, related structures and available data sheets suggest exercising caution. Some sources indicate potential for skin and eye irritation.

GHS Hazard Statements (Potential):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H413: May cause long lasting harmful effects to aquatic life.[3]

GHS Precautionary Statements (Recommended):

-

P264: Wash skin thoroughly after handling.

-

P273: Avoid release to the environment.[3]

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/ attention.

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P501: Dispose of contents/ container to an approved waste disposal plant.

Safe Handling Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Experimental Protocol for Safe Handling

This protocol provides a detailed methodology for handling this compound. Given that some binaphthyl derivatives can be air-sensitive, these procedures incorporate best practices for handling such materials.[4][5]

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles with side shields.

-

Hand Protection: Wear nitrile or neoprene gloves tested according to EN 374.

-

Body Protection: A standard laboratory coat is required.

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[6]

4.2. Receiving and Storage

-

Inspection: Upon receipt, inspect the container for any damage. If the container is compromised, handle it as a potential spill.

-

Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability and to prevent potential degradation from atmospheric moisture, storage under an inert atmosphere (e.g., in a desiccator with desiccant or inside a glovebox) is recommended.[5] Keep away from incompatible materials such as strong oxidizing agents.

4.3. Weighing and Dispensing (Solid) This procedure should be performed inside a certified chemical fume hood or a glovebox to minimize inhalation exposure and prevent contamination.

-

Prepare Workspace: Designate a specific area within the fume hood for handling the compound. Ensure the area is clean and free of clutter.

-

Tare Container: Place a clean, dry, and appropriately sized receiving container (e.g., a round-bottom flask or vial) on an analytical balance and tare it.

-

Transfer Solid: Carefully open the stock container. Using a clean spatula, transfer the desired amount of the solid compound into the tared container. Avoid generating dust. If dust is unavoidable, ensure ventilation is adequate.

-

Seal and Clean: Securely close both the stock container and the receiving container. Wipe the spatula and any affected surfaces with a solvent-moistened cloth (e.g., ethanol or isopropanol) to decontaminate them.

4.4. Use in a Chemical Reaction

-

Inert Atmosphere Setup: If the reaction is air or moisture-sensitive, use Schlenk techniques or a glovebox.[3][7] This involves using oven-dried glassware assembled under a positive pressure of an inert gas like nitrogen or argon.

-

Addition to Reaction: Add the weighed compound to the reaction vessel. If the compound was weighed outside of the inert system, it can be added under a positive flow of inert gas to prevent atmospheric exposure.

-

Monitoring: Conduct the reaction with appropriate engineering controls (i.e., in a fume hood) and monitor for any unexpected changes.

Emergency Response Protocol

The following diagram illustrates the appropriate response to common laboratory emergencies involving this compound.

5.1. First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[8]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, seek medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

5.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

5.3. Accidental Release Measures

-

Personal Precautions: Wear appropriate PPE as described in section 4.1. Avoid breathing dust and ensure adequate ventilation. Keep unnecessary personnel away.

-

Containment and Clean-up: Sweep up or vacuum up spillage and collect it in a suitable, labeled container for disposal. Avoid generating dust during clean-up. Decontaminate the spill area with a suitable solvent.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Waste Collection: Collect waste material, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.

-

Disposal Route: Do not mix with other waste. Do not allow the chemical to enter drains or waterways. Arrange for disposal through a licensed professional waste disposal service.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | Bdl.cz [bdl.cz]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]

- 5. molan.wdfiles.com [molan.wdfiles.com]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. solutions.covestro.com [solutions.covestro.com]

Methodological & Application

Application Notes and Protocols for (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl, a derivative of the well-established chiral scaffold (R)-BINOL, serves as a versatile precursor for the synthesis of advanced chiral ligands. Its true potential in asymmetric catalysis is realized through the strategic modification of its binaphthyl core. The methoxymethoxy (MOM) ethers act as protecting groups for the hydroxyl functionalities, while the bromo substituents at the 6 and 6' positions provide reactive handles for introducing a wide array of functional groups via cross-coupling reactions. This modification allows for the fine-tuning of the steric and electronic properties of the resulting ligands, leading to enhanced enantioselectivity and reactivity in various asymmetric transformations.

This document provides a detailed overview of the synthetic utility of this compound, focusing on its conversion to more sophisticated ligands and their subsequent application in asymmetric catalysis. A key example highlighted is the conceptual pathway to ligands like H₈-BINOL, which have demonstrated superior performance in reactions such as the enantioselective addition of organozinc reagents to aldehydes.

From Precursor to Powerful Ligand: A Synthetic Overview

The primary application of this compound in asymmetric catalysis is as a starting material for the synthesis of more complex chiral ligands.[1][2] The synthetic strategy typically involves two key steps:

-

Modification of the 6,6'-positions: The bromo substituents are readily transformed using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, thereby altering the steric and electronic environment of the ligand.

-

Deprotection of the hydroxyl groups: The MOM ethers are subsequently cleaved under acidic conditions to liberate the free hydroxyl groups, which are often crucial for coordination to a metal center in the active catalyst.

This modular approach enables the creation of a library of chiral ligands with tailored properties for specific asymmetric reactions.

Caption: Synthetic pathway from the precursor to an active chiral ligand.

Application in Asymmetric Carbon-Carbon Bond Formation

While direct catalytic applications of the title compound are not extensively documented, its derivatives have proven highly effective. For instance, partially hydrogenated BINOL derivatives, such as H₈-BINOL, exhibit enhanced catalytic activity and enantioselectivity in certain reactions compared to the parent BINOL. The synthesis of such ligands can be achieved through the hydrogenation of a protected BINOL derivative.

A prime example of the application of these advanced ligands is the enantioselective addition of diethylzinc to aldehydes. This reaction is a fundamental method for the preparation of chiral secondary alcohols, which are valuable building blocks in pharmaceutical synthesis.

Quantitative Data Summary

The following table summarizes typical results for the asymmetric addition of diethylzinc to benzaldehyde using a catalyst derived from a modified BINOL ligand, (R)-H₈-BINOL.

| Ligand | Aldehyde | Et₂Zn (equiv.) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| (R)-H₈-BINOL | Benzaldehyde | 2.0 | 10 | Toluene | 0 | 91 | 90 |

| (R)-H₈-BINOL | 4-Chlorobenzaldehyde | 2.0 | 10 | Toluene | 0 | 95 | 92 |

| (R)-H₈-BINOL | 4-Methoxybenzaldehyde | 2.0 | 10 | Toluene | 0 | 93 | 88 |

| (R)-H₈-BINOL | 2-Naphthaldehyde | 2.0 | 10 | Toluene | 0 | 90 | 94 |

Data is representative and compiled from literature on H₈-BINOL catalyzed reactions for illustrative purposes.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of a representative advanced ligand, (R)-H₈-BINOL, from (R)-BINOL, and its subsequent use in the asymmetric ethylation of benzaldehyde. These protocols illustrate the principles of ligand synthesis from a BINOL precursor and its application in catalysis.

Protocol 1: Synthesis of (R)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol ((R)-H₈-BINOL) from (R)-BINOL

This protocol details the hydrogenation of (R)-BINOL to (R)-H₈-BINOL. A similar hydrogenation could be applied to derivatives of this compound after modification at the 6,6'-positions and deprotection.

Materials:

-

(R)-1,1'-Bi-2-naphthol ((R)-BINOL)

-

10% Palladium on carbon (Pd/C, 50% wet)

-

Anhydrous Ethanol

-

Ethyl acetate

-

Hexanes

-

Celite®

-

High-pressure hydrogenation vessel (autoclave)

-

Standard laboratory glassware

Procedure:

-

To a high-pressure hydrogenation vessel, add (R)-BINOL (1.0 g, 3.49 mmol) and 10% Pd/C (0.1 g, 10 wt%).

-

Add anhydrous ethanol (20 mL).

-

Seal the vessel and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas to 50 bar.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (R)-H₈-BINOL as a white solid.

Caption: Workflow for the synthesis of (R)-H₈-BINOL.

Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde using (R)-H₈-BINOL

Materials:

-

(R)-H₈-BINOL

-

Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde (freshly distilled)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere techniques

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve (R)-H₈-BINOL (0.1 mmol) in anhydrous toluene (5 mL).

-

Add Ti(OⁱPr)₄ (0.1 mmol) to the solution and stir at room temperature for 30 minutes.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diethylzinc (2.0 mmol, 2.0 mL of a 1.0 M solution in hexanes) to the catalyst solution and stir for another 30 minutes at 0 °C.

-

Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Caption: Workflow for the asymmetric ethylation of benzaldehyde.

Conclusion

This compound is a valuable chiral building block that provides access to a wide range of sophisticated ligands for asymmetric catalysis. By leveraging established synthetic transformations such as Suzuki-Miyaura coupling and hydrogenation, researchers can develop highly effective catalysts for key enantioselective reactions. The protocols provided herein for the synthesis and application of a modified BINOL ligand serve as a practical guide for harnessing the potential of the broader class of BINOL-derived chiral ligands in modern synthetic chemistry.

References

Application Notes and Protocols: (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl as a Precursor for Chiral Ligands

For Researchers, Scientists, and Drug Development Professionals

(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl is a key chiral building block used in the synthesis of a wide array of chiral ligands. Its well-defined axial chirality and the presence of functionalizable bromine atoms at the 6 and 6' positions make it a versatile precursor for creating ligands with tailored steric and electronic properties. These ligands are instrumental in asymmetric catalysis, a critical technology in modern organic synthesis and drug development.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of chiral phosphine ligands.

Key Applications

The primary application of this compound lies in its conversion to valuable chiral ligands, particularly phosphine ligands. The synthetic strategy typically involves two key transformations:

-

Phosphination at the 6,6'-positions: This is usually achieved through a lithium-halogen exchange reaction followed by quenching with a suitable electrophilic phosphorus source, such as chlorodiphenylphosphine.

-

Deprotection of the 2,2'-hydroxyl groups: The methoxymethyl (MOM) ethers serve as protecting groups for the hydroxyl functionalities, which can be cleaved under acidic conditions or using milder, selective methods to yield the final diol-phosphine ligand.

These resulting ligands, particularly those of the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) family and its derivatives, are highly effective in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, cross-coupling reactions, and cycloadditions.

Experimental Protocols

The following protocols outline the synthesis of a representative chiral phosphine ligand, (R)-6,6'-Bis(diphenylphosphino)-1,1'-bi-2-naphthol, starting from this compound.

Protocol 1: Synthesis of (R)-6,6'-Bis(diphenylphosphino)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

This procedure details the lithium-halogen exchange followed by phosphination.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-Butyllithium (2.2 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

-

Slowly add chlorodiphenylphosphine (2.5 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield (R)-6,6'-Bis(diphenylphosphino)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl.

Quantitative Data Summary (Protocol 1)

| Step | Product | Starting Material | Key Reagents | Typical Yield |

| 1 | (R)-6,6'-Bis(diphenylphosphino)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl | This compound | n-BuLi, Ph₂PCl | 75-85% |

Protocol 2: Deprotection of MOM Ethers to Yield (R)-6,6'-Bis(diphenylphosphino)-1,1'-bi-2-naphthol

This protocol describes a mild deprotection of the methoxymethyl (MOM) ethers.

Materials:

-

(R)-6,6'-Bis(diphenylphosphino)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

-

Dichloromethane (CH₂Cl₂)

-

Zinc bromide (ZnBr₂)

-

n-Propanethiol (n-PrSH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve (R)-6,6'-Bis(diphenylphosphino)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl (1.0 eq) in dichloromethane.

-

To the stirred solution, add zinc bromide (2.0 eq) and n-propanethiol (4.0 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford (R)-6,6'-Bis(diphenylphosphino)-1,1'-bi-2-naphthol.

Quantitative Data Summary (Protocol 2)

| Step | Product | Starting Material | Key Reagents | Typical Yield |

| 2 | (R)-6,6'-Bis(diphenylphosphino)-1,1'-bi-2-naphthol | (R)-6,6'-Bis(diphenylphosphino)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl | ZnBr₂, n-PrSH | >90% |

Visualized Workflows

The following diagrams illustrate the synthetic pathway and the logical relationship of the key steps.

Caption: Synthetic workflow from the precursor to the final chiral phosphine ligand.

Caption: Logical flow of the synthetic strategy.

Application Notes and Protocols for the Deprotection of MOM Ethers on Binaphthyl Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methoxymethyl (MOM) ether is a robust and widely used protecting group for hydroxyl functionalities in the synthesis of complex organic molecules, including the privileged chiral ligands and catalysts derived from binaphthyl scaffolds such as BINOL. The stability of the MOM group under a variety of non-acidic conditions makes it an attractive choice during multi-step syntheses. However, the efficient and selective cleavage of MOM ethers on sterically hindered and electronically rich binaphthyl systems can be challenging. This document provides detailed application notes and protocols for the deprotection of MOM ethers on binaphthyl systems, offering a comparative overview of common methods to aid in the selection of optimal conditions for specific research and development needs.

Deprotection Methodologies and Quantitative Data

The deprotection of MOM ethers on binaphthyl systems can be achieved under various conditions, primarily categorized into acidic hydrolysis and Lewis acid-mediated cleavage. The choice of method depends on the substrate's sensitivity to acidic conditions and the presence of other protecting groups. Below is a summary of commonly employed methods with their respective quantitative data for binaphthyl and related aromatic substrates.

| Entry | Substrate | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | Di-MOM-BINOL | ZnBr₂/n-PrSH | CH₂Cl₂ | Room Temp. | 7 min | 95 |

| 2 | Aromatic MOM Ether | TFA/DCM (1:15) | CH₂Cl₂ | 25 | 12 h | High |

| 3 | Aromatic MOM Ether | TMSOTf, 2,2'-bipyridyl | CH₃CN | Room Temp. | 15 min | 91 |

| 4 | Naphthol MOM Ether | TMSOTf, 2,2'-bipyridyl | CH₃CN | Room Temp. | 15 min | 91[1] |

| 5 | Aromatic MOM Ether with Ester Group | TMSOTf, 2,2'-bipyridyl | CH₃CN | Room Temp. | 1.5 h | 85[1] |

| 6 | Aromatic MOM Ether with Trityl Ether | TMSOTf, 2,2'-bipyridyl | CH₃CN | Room Temp. | 2 h | 92[1] |

Signaling Pathways and Experimental Workflows

Mechanism of Acid-Catalyzed MOM Deprotection

The standard mechanism for the deprotection of MOM ethers proceeds via acidic hydrolysis.[2] The reaction is initiated by the protonation of the ether oxygen, which activates the acetal for cleavage, leading to the release of the free alcohol and a stabilized carbocation. This cation is subsequently quenched by a nucleophile in the reaction mixture.

Caption: Mechanism of Acid-Catalyzed MOM Deprotection.

General Experimental Workflow for MOM Deprotection

The general workflow for the deprotection of MOM ethers on binaphthyl systems involves several key steps, from reaction setup to purification of the final product.

Caption: General Experimental Workflow for MOM Deprotection.

Experimental Protocols

Protocol 1: Deprotection using Zinc Bromide and Propanethiol

This mild and rapid method is highly effective for the deprotection of MOM ethers on the BINOL scaffold.

Materials:

-

MOM-protected binaphthyl derivative

-

Zinc bromide (ZnBr₂)

-

n-Propanethiol (n-PrSH)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the MOM-protected binaphthyl (1.0 equiv) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add ZnBr₂ (2.0 equiv) followed by n-PrSH (4.0 equiv) at room temperature.

-

Stir the reaction mixture vigorously and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 minutes.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure binaphthyl diol.

Protocol 2: Deprotection using Trifluoroacetic Acid

This protocol describes a standard acidic condition for MOM ether cleavage. Caution should be exercised with substrates sensitive to strong acids.

Materials:

-

MOM-protected binaphthyl derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the MOM-protected binaphthyl (1.0 equiv) in a mixture of DCM and TFA (e.g., 15:1 v/v) in a round-bottom flask at room temperature.[2]

-

Stir the resulting solution at 25 °C.[2]

-

Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight (typically 12 hours).[2]

-

Once the starting material is consumed, carefully dilute the reaction mixture with DCM.[2]

-

Slowly add saturated aqueous NaHCO₃ solution to neutralize the excess TFA until gas evolution ceases.[2]

-

Separate the organic layer, and extract the aqueous layer with DCM.[2]

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.[2]

-

Remove the solvent under reduced pressure.[2]

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: Mild Deprotection using Trimethylsilyl Triflate and 2,2'-Bipyridyl

This method is particularly useful for substrates containing other acid-labile functional groups.[1]

Materials:

-

MOM-protected binaphthyl derivative

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

2,2'-Bipyridyl

-

Acetonitrile (CH₃CN), anhydrous

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the MOM-protected binaphthyl (0.5 mmol) and 2,2'-bipyridyl (1.5 mmol) in anhydrous acetonitrile (5.0 mL) at 0 °C under a nitrogen atmosphere, add TMSOTf (1.0 mmol) dropwise.[1]

-

Stir the solution at room temperature and monitor the disappearance of the starting material by TLC.[1]

-

Upon completion, add water to the reaction mixture to hydrolyze the intermediate silyl ether.[1]

-